(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
CAS No.: 355381-83-8
Cat. No.: VC2163011
Molecular Formula: C17H20FNO2
Molecular Weight: 289.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355381-83-8 |
|---|---|
| Molecular Formula | C17H20FNO2 |
| Molecular Weight | 289.34 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
| Standard InChI | InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 |
| Standard InChI Key | AZNZUVZVQAEQJI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC |
Introduction
Chemical Structure and Properties
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a substituted phenethylamine compound featuring a central ethylamine structure with two key moieties: a 4-fluorophenyl group and a 3,4-dimethoxybenzyl substituent. The compound is identified by CAS number 355381-83-8 and has the molecular formula C17H20FNO2 with a molecular weight of 289.34 g/mol .
The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity. The methoxy groups on the benzyl ring affect the compound's electronic properties and steric hindrance, potentially impacting its interaction with biological targets .
The chemical structure can be represented by the following InChI identifier:
InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H20FNO2 |
| Molecular Weight | 289.34 g/mol |
| CAS Number | 355381-83-8 |
| Standard Purity | Minimum 95% |
| Physical State | Solid (inferred) |
Nomenclature and Identification
IUPAC and Systematic Names
The compound is formally recognized by several systematic names:
-
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine (IUPAC)
-
Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-4-fluoro-
Common Synonyms
The compound is also known by several synonyms in chemical databases and commercial sources:
Database Identifiers
For research and reference purposes, the compound is catalogued with several identifiers:
Structural Relationships
Chemical Classification
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine belongs to the broader phenethylamine class of compounds. This class includes numerous neuroactive substances, many with significant pharmacological properties .
Related Compounds
The compound shares structural similarities with 3,4-Dimethoxyphenethylamine (DMPEA), also known as O,O-dimethyldopamine. DMPEA is an analogue of the human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Other related compounds include:
The compound under investigation can be viewed as a hybrid structure combining elements of DMPEA with a 4-fluorophenyl moiety via a secondary amine linkage.
Pharmacological Profile
While specific pharmacological data for (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is limited in the search results, its structural features suggest potential biological activities.
Structure-Activity Relationships
The compound contains several pharmacophoric elements:
-
The 3,4-dimethoxy pattern on one aromatic ring, which is found in numerous neuroactive compounds
-
The fluorine substituent on the phenyl ring, which can enhance lipophilicity and metabolic stability
-
The secondary amine linkage, providing potential hydrogen bonding capabilities
Related Compound Activities
The related compound DMPEA:
-
Shows weak affinity for serotonin receptors
-
Induces the head-twitch response in rodents (a behavioral proxy for serotonergic effects)
Research Applications
Pharmaceutical Research
The compound may serve as:
-
A chemical probe for studying neurotransmitter systems
-
A scaffold for medicinal chemistry exploration
-
A reference compound for analytical method development
| Quantity | Price (EUR) | Purity | Estimated Delivery |
|---|---|---|---|
| 250 mg | 333.00 € | Min. 95% | June 3, 2025 |
| 500 mg | 463.00 € | Min. 95% | June 3, 2025 |
| 1 g | 669.00 € | Min. 95% | June 3, 2025 |
Analytical Characterization
Chromatographic Analysis
For purity determination and analytical characterization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would typically be employed. These methods would be essential for verifying the minimum 95% purity specification mentioned in commercial sources .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume